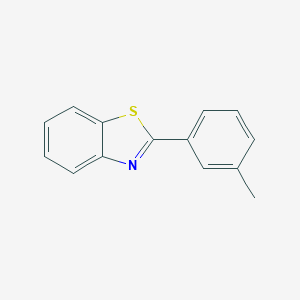

2-(3-Methylphenyl)-1,3-benzothiazole

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-methylphenyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS/c1-10-5-4-6-11(9-10)14-15-12-7-2-3-8-13(12)16-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKWWUOUYBJTGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization of 2 3 Methylphenyl 1,3 Benzothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and signal multiplicities in one- and two-dimensional experiments, a complete structural assignment of 2-(3-Methylphenyl)-1,3-benzothiazole can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the protons of the benzothiazole (B30560) ring system and the 3-methylphenyl (m-tolyl) substituent.

The aromatic region of the spectrum is complex due to the presence of two distinct, coupled spin systems. Protons on the benzothiazole moiety typically appear at lower fields compared to those on the m-tolyl ring, influenced by the electron-withdrawing nature of the heterocyclic system. Experimental data recorded in deuterated chloroform (CDCl₃) reveals signals consistent with the proposed structure. For instance, the proton H-4 of the benzothiazole ring is often the most deshielded among the benzo protons due to its proximity to the thiazole (B1198619) nitrogen, appearing as a doublet around 8.07 ppm. The protons of the m-tolyl group exhibit a characteristic splitting pattern, including a singlet for the proton at the 2-position of the phenyl ring (H-2') and various multiplets for the remaining phenyl protons. The methyl group protons (CH₃) give rise to a distinct singlet, typically observed in the upfield region around 2.4-2.5 ppm.

A detailed assignment of the proton signals is presented in the table below, based on reported literature values.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 (Benzothiazole) | 8.07 | d | 8.0 |

| H-2' (m-tolyl) | 7.93 | s | - |

| H-6' / H-7 (m-tolyl / Benzothiazole) | 7.89-7.85 | m | - |

| H-5 (Benzothiazole) | 7.48 | t | 8.0 |

| H-6 / H-5' (Benzothiazole / m-tolyl) | 7.37 | t | 7.6 |

| H-4' (m-tolyl) | 7.29 | d | 7.6 |

| -CH₃ (m-tolyl) | 2.45 (typical) | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal. The chemical shifts are influenced by the hybridization of the carbon atom and its electronic environment.

The spectrum typically displays 14 distinct signals, corresponding to the 14 unique carbon atoms in the molecule. The C-2 carbon of the benzothiazole ring, being part of the C=N double bond and positioned between two heteroatoms (N and S), is significantly deshielded and appears at a very low field, often in the range of 168-170 ppm. The quaternary carbons of the fused ring system (C-3a and C-7a) also resonate at low fields, typically between 135 and 154 ppm. The carbons of the m-tolyl ring appear in the standard aromatic region (125-140 ppm), with the methyl-substituted carbon (C-3') appearing around 139 ppm. The methyl carbon itself is highly shielded and gives a signal at a high field, approximately 21.5 ppm.

The expected chemical shifts for the carbon atoms, based on data from analogous structures and substituent effect calculations, are summarized below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Benzothiazole) | ~168.5 |

| C-7a (Benzothiazole) | ~153.9 |

| C-3' (m-tolyl) | ~139.0 |

| C-3a (Benzothiazole) | ~135.2 |

| C-1' (m-tolyl) | ~132.8 |

| C-5' (m-tolyl) | ~131.5 |

| C-6' (m-tolyl) | ~129.2 |

| C-5 (Benzothiazole) | ~126.5 |

| C-2' (m-tolyl) | ~126.0 |

| C-6 (Benzothiazole) | ~125.4 |

| C-4 (Benzothiazole) | ~124.0 |

| C-4' (m-tolyl) | ~123.5 |

| C-7 (Benzothiazole) | ~121.8 |

| -CH₃ (m-tolyl) | ~21.5 |

Two-Dimensional NMR Techniques

While 1D NMR spectra provide essential information, complex overlapping signals in the aromatic region can make unambiguous assignments challenging. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled. In the COSY spectrum of this compound, cross-peaks would confirm the connectivity of adjacent protons within the benzothiazole's benzene (B151609) ring (e.g., H-4 with H-5, H-5 with H-6, etc.) and within the m-tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the signals of protonated carbons. For example, the proton signal at ~2.45 ppm would show a cross-peak with the carbon signal at ~21.5 ppm, confirming the CH₃ group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. This is crucial for assigning quaternary (non-protonated) carbons. For instance, the methyl protons (~2.45 ppm) would show correlations to the C-2', C-3', and C-4' carbons of the phenyl ring, helping to confirm their assignments. Similarly, protons on the benzothiazole ring (e.g., H-7) would show correlations to the quaternary carbons C-3a and C-7a.

The collective application of these 2D techniques allows for the complete and confident assignment of all ¹H and ¹³C NMR signals. jyoungpharm.org

Correlation of Spectroscopic Shifts with Molecular Structure and Substituent Effects

The observed chemical shifts in the NMR spectra are directly correlated with the electronic environment of the nuclei, which is modulated by substituent effects. In this compound, the methyl group (-CH₃) and the benzothiazole moiety exert significant electronic influences.

The benzothiazole group acts as an electron-withdrawing entity, which generally causes a downfield shift (deshielding) for the protons and carbons of the attached phenyl ring compared to unsubstituted toluene (B28343).

The methyl group is a weak electron-donating group (EDG). Its effect on the chemical shifts of the phenyl ring is position-dependent. In the meta position, the methyl group's influence is primarily through a weak inductive effect, with minimal resonance contribution. This results in subtle shielding effects on the carbons and protons of the m-tolyl ring compared to an unsubstituted 2-phenylbenzothiazole (B1203474). Theoretical studies using Density Functional Theory (DFT) and the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate theoretical NMR shifts, which often show good agreement with experimental values and help in understanding these substituent-induced electronic changes. nih.gov The minimal impact of the meta-substituent on the distant benzothiazole ring protons and carbons is also an expected outcome. rsc.org

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays a series of absorption bands corresponding to the stretching and bending vibrations of the bonds present in the molecule. The analysis of these bands confirms the presence of the key structural features.

Key characteristic absorption bands include:

Aromatic C-H Stretching: Sharp bands are observed above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds on both the benzothiazole and m-tolyl rings.

Aliphatic C-H Stretching: Absorption bands corresponding to the methyl group C-H stretching are found just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹.

C=N and C=C Stretching: The region between 1400 and 1650 cm⁻¹ is complex, containing multiple bands due to the C=N stretching of the thiazole ring and the C=C stretching vibrations within the aromatic rings. A strong band around 1590-1610 cm⁻¹ is often characteristic of the C=N imine stretch. jyoungpharm.org

C-H Bending: In-plane and out-of-plane C-H bending vibrations appear in the fingerprint region (below 1500 cm⁻¹). Out-of-plane bending bands in the 700-900 cm⁻¹ range are particularly diagnostic of the substitution pattern on the aromatic rings.

C-S Stretching: The C-S bond vibration is typically weak and appears in the 600-800 cm⁻¹ region.

The table below summarizes the principal vibrational frequencies expected for the compound, based on data from benzothiazole and its derivatives. researchgate.netfz-juelich.de

| Frequency Range (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3100-3050 | Aromatic C-H Stretching |

| 2960-2850 | Methyl (-CH₃) C-H Stretching |

| 1610-1590 | C=N Stretching (Thiazole ring) |

| 1550-1450 | Aromatic C=C Ring Stretching |

| 1460-1440 | Methyl (-CH₃) Asymmetric Bending |

| 1380-1370 | Methyl (-CH₃) Symmetric Bending |

| 900-700 | Aromatic C-H Out-of-Plane Bending |

| 800-600 | C-S Stretching |

Raman Spectroscopy (Inferred potential application)

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about molecular vibrations, making it highly effective for structural elucidation and material characterization. nih.gov For this compound, while specific experimental Raman spectra are not widely published, the technique offers significant potential for its characterization. By analyzing the vibrational modes of the benzothiazole and methylphenyl rings, one can confirm the molecular structure, identify functional groups, and study intermolecular interactions. researchgate.netresearchgate.net

Potential applications inferred from the analysis of similar benzothiazole structures include:

Structural Verification: Raman spectra can provide a unique molecular fingerprint, allowing for the unambiguous identification and confirmation of the synthesized this compound structure. Key vibrational bands corresponding to the C=N stretching of the thiazole ring, C-S stretching, and aromatic C-H and C=C vibrations of both the benzene and tolyl rings would be expected. researchgate.net

Analysis of Intermolecular Interactions: In the solid state, Raman spectroscopy can probe subtle changes in vibrational frequencies that arise from crystal packing forces and weak intermolecular interactions, such as C-H···π interactions. nih.gov

Process Analytical Technology (PAT): In a manufacturing setting, Raman spectroscopy could be employed for real-time monitoring of the synthesis of this compound, tracking the consumption of reactants and the formation of the product without the need for sample extraction. nih.gov

Biological and Materials Science: Given that benzothiazole derivatives are investigated for their biological activity and as components in organic electronics, Raman spectroscopy could be used to study their interaction with biological macromolecules or their distribution within polymer matrices. nih.govresearchgate.net The technique's high molecular specificity and ability to measure in aqueous environments are particularly advantageous for such applications. nih.gov

Electronic Absorption and Emission Spectroscopy

The electronic absorption properties of this compound, like other 2-arylbenzothiazoles, are characterized by intense absorption bands in the ultraviolet region of the electromagnetic spectrum. These absorptions are primarily attributed to π → π* electronic transitions within the conjugated aromatic system. researchgate.net The core benzothiazole structure itself exhibits multiple absorption bands, and the addition of the 3-methylphenyl group at the 2-position modifies the electronic structure and influences the position of the absorption maximum (λmax). researchgate.netresearchgate.net

Studies on similar 2-phenylbenzothiazole derivatives show a main absorption band typically located between 340 and 370 nm. nih.gov The presence of the methyl group on the phenyl ring is expected to have a mild influence on the absorption wavelength. The absorption spectrum is a result of the delocalization of electrons across the entire molecule.

Table 1: Representative UV-Vis Absorption Data for 2-Arylbenzothiazole Derivatives in Methanol

| Compound | Substituent on Phenyl Ring | λmax (nm) | Molar Absorptivity (log ε) | Reference |

|---|---|---|---|---|

| 2-Phenylbenzothiazole | H | ~330 | > 3 | |

| 2-(4-tert-Butylphenyl)benzothiazole | 4-tert-Butyl | ~340 | > 3 | |

| 2-(4-(Naphthalen-1-yl)phenyl)benzothiazole | 4-Naphthyl | ~340 | > 3 |

Note: This table provides representative data for structurally similar compounds to infer the expected absorption characteristics of this compound.

Many benzothiazole derivatives are known to be fluorescent, and this compound is expected to exhibit this property. researchgate.net Upon excitation at a wavelength corresponding to its absorption maximum, the molecule emits light at a longer wavelength, a phenomenon known as Stokes shift. The emission typically occurs in the blue region of the visible spectrum, generally between 380 and 450 nm.

The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, is a critical parameter. For benzothiazole derivatives, the quantum yield can be highly sensitive to the molecular structure and the surrounding environment. nih.govbsu.by It is defined as the ratio of photons emitted to photons absorbed. While some derivatives exhibit very high quantum yields (approaching 1.0), others have extremely low yields due to non-radiative decay pathways, such as torsional relaxation of the molecular fragments. nih.govbsu.byarkat-usa.org The substitution pattern on the phenyl ring plays a crucial role in determining the fluorescence efficiency. nih.gov

Table 2: Representative Fluorescence Data for 2-Arylbenzothiazole Derivatives

| Compound Family | Excitation λ (nm) | Emission λ Range (nm) | Typical Quantum Yield (Φf) | Reference |

|---|---|---|---|---|

| 2-Arylbenzothiazoles | ~330 | 380 - 450 | 0.01 - 0.98 | nih.gov |

| Thienyl-benzothiazoles | Not specified | Not specified | > 0.5 for some derivatives | researchgate.net |

Note: This table summarizes typical fluorescence properties for the class of compounds to which this compound belongs.

Solvatochromism is the phenomenon where the color of a substance (and thus its absorption and emission spectra) changes with the polarity of the solvent. researchgate.net Benzothiazole derivatives often exhibit significant solvatochromism due to changes in their dipole moments upon electronic excitation. researchgate.netresearchgate.net

In the case of this compound, it is anticipated that the excited state is more polar than the ground state. Consequently, in more polar solvents, the emission spectrum would typically show a bathochromic (red) shift to a longer wavelength. This is because polar solvent molecules can better stabilize the more polar excited state, thus lowering its energy level and reducing the energy gap for fluorescence emission. researchgate.net The absorption spectrum is generally less affected by solvent polarity compared to the emission spectrum. The study of solvatochromic shifts provides valuable insights into the electronic structure and the nature of the excited states of the molecule. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a crystal structure analysis would reveal key structural parameters such as bond lengths, bond angles, and torsional angles, confirming the molecular geometry and connectivity.

Table 3: Representative Crystallographic Data for Structurally Related 2-Arylbenzothiazole Compounds

| Compound | Crystal System | Space Group | Dihedral Angle (Benzothiazole/Phenyl) | Key Interactions | Reference |

|---|---|---|---|---|---|

| 5-Chloro-2-phenyl-1,3-benzothiazole | Monoclinic | P2₁/c | 7.11 (8)° | Molecules arranged parallel to c-axis | researchgate.net |

| 2-(2-Nitrophenyl)-1,3-benzothiazole | Monoclinic | P2₁/c | 48.3 (1)° | C-H···O hydrogen bonds, C-H···π interactions | nih.gov |

| 2-(4-methylphenyl)-4H-1,3-benzothiazine * | Monoclinic | Not specified | 19.52 (9)° | C-H···π interactions | nih.gov |

| 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea | Not specified | Not specified | 10.45 (11)° | N-H···O, C-H···N, C-H···S, N-H···S hydrogen bonds | iucr.org |

*Note: This compound is a benzothiazine, a closely related but distinct heterocyclic system.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Phenylbenzothiazole |

| 2-(4-tert-Butylphenyl)benzothiazole |

| 2-(4-(Naphthalen-1-yl)phenyl)benzothiazole |

| Thienyl-benzothiazoles |

| 5-Chloro-2-phenyl-1,3-benzothiazole |

| 2-(2-Nitrophenyl)-1,3-benzothiazole |

| 2-(4-methylphenyl)-4H-1,3-benzothiazine |

Computational and Theoretical Investigations of 2 3 Methylphenyl 1,3 Benzothiazole

Quantum Chemical Methodologies for Molecular Structure and Energetics

Quantum chemical methods are instrumental in modeling the geometric and energetic properties of molecules. These calculations offer a detailed view of bond lengths, bond angles, and conformational stabilities that are often complementary to experimental data.

Density Functional Theory (DFT) has become a primary tool for quantum chemical investigations of organic molecules, including benzothiazole (B30560) derivatives, due to its favorable balance of computational cost and accuracy. scirp.org DFT methods are employed to optimize molecular geometries, predict vibrational frequencies, and analyze electronic structures. scirp.orgresearchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For benzothiazole derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide reliable results that correlate well with experimental data. scirp.orgresearchgate.net

The selection of the basis set, which is a set of mathematical functions used to build molecular orbitals, is also critical. Common basis sets employed in the study of such molecules include:

Pople-style basis sets: 6-31G, 6-31+G(d,p), and 6-311++G(d,p) are frequently utilized. scirp.orgmdpi.com The inclusion of polarization functions (e.g., d,p) and diffuse functions (+) is important for accurately describing the electronic distribution, especially in systems with heteroatoms and π-conjugation. scirp.orgmdpi.com For instance, studies on various benzothiazole derivatives have successfully used the 6-311++G(d,p) and 6-31+G(d,p) basis sets to achieve detailed insights into their geometric and electronic properties. scirp.orgnbu.edu.sa

LanL2DZ: While more commonly used for compounds containing heavy elements, this basis set is another option for computational studies.

The combination of the B3LYP functional with a basis set like 6-311G(d,p) has been noted as superior to other methods like the scaled Hartree-Fock (HF) approach for molecular problems involving benzothiazole structures. researchgate.net

Geometry optimization is a computational process used to determine the lowest-energy arrangement of atoms in a molecule. asianpubs.org For 2-(3-Methylphenyl)-1,3-benzothiazole, this involves finding the most stable conformation by minimizing the energy with respect to all geometric variables. A key aspect of this analysis is the torsional or dihedral angle between the benzothiazole ring system and the 3-methylphenyl group. The planarity of the benzothiazole moiety itself is well-established, with the fused benzene (B151609) and thiazole (B1198619) rings being nearly coplanar. wikipedia.orgresearchgate.net

| Parameter | Calculated Value (Å or °) |

|---|---|

| R(C-S) in thiazole | 1.750, 1.792 |

| R(C=N) in thiazole | 1.295 |

| R(C-C) bridge | 1.464 |

| A(C-N-C) in thiazole | 109.9 |

| A(N-C-S) in thiazole | 115.4 |

| A(C-S-C) in thiazole | 88.1 |

Besides DFT, other computational methods are available for studying molecular structures. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without empirical parameterization. researchgate.net While historically significant, HF typically provides less accurate results than DFT for many organic systems because it does not adequately account for electron correlation. It is often used as a baseline for comparison with more advanced methods. researchgate.net

Semi-empirical methods, which use parameters derived from experimental data, offer a faster but generally less accurate alternative for large molecules. However, with the advancement of computing power, DFT and ab initio methods are more commonly applied for detailed studies of molecules like this compound.

Density Functional Theory (DFT) Calculations

Electronic Structure Analysis

The analysis of a molecule's electronic structure is fundamental to understanding its reactivity, stability, and photophysical properties.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy corresponds to a better electron-donating capability.

LUMO: Represents the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy indicates a better electron-accepting ability.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. scirp.org

For benzothiazole derivatives, the HOMO is typically distributed over the benzothiazole ring and the azo group if present, while the LUMO is also delocalized across the π-conjugated system. derpharmachemica.com The substituent on the phenyl ring can influence the energies of these orbitals.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical reactivity: scirp.org

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Potential (μ): The negative of electronegativity.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be deformed.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

The following table presents representative FMO energies and calculated reactivity descriptors for the parent Benzothiazole (BTH) molecule, calculated at the B3LYP/6-31+G(d,p) level, which provides a baseline for understanding its derivatives. scirp.org

| Parameter | Value |

|---|---|

| EHOMO (eV) | -6.509 |

| ELUMO (eV) | -2.427 |

| Energy Gap (ΔE) (eV) | 4.082 |

| Electronegativity (χ) (eV) | 4.468 |

| Chemical Potential (μ) (eV) | -4.468 |

| Hardness (η) (eV) | 2.041 |

| Softness (S) (eV-1) | 0.490 |

| Electrophilicity Index (ω) (eV) | 4.882 |

Natural Bond Orbital (NBO) Analysis for Inter/Intramolecular Charge Transfer and Stability

For benzothiazole derivatives, NBO analysis reveals significant intramolecular charge transfer (ICT) and hyperconjugative interactions that are crucial for their stability. scirp.org The delocalization of electron density typically occurs from lone pair (LP) orbitals, particularly those on the nitrogen and sulfur atoms, to nearby anti-bonding orbitals (π* or σ). scirp.org For instance, in the benzothiazole core, a primary stabilizing interaction involves the delocalization of the sulfur atom's second lone pair (LP(2)S) into the π anti-bonding orbital of the C=N bond (π(C7-N13)). scirp.org Similarly, π-electron delocalization from bonds within the benzene ring to adjacent anti-bonding orbitals (π → π transitions) also contributes significantly to molecular stabilization. scirp.org

These charge transfer events lead to a more stabilized molecular system. scirp.org The magnitude of the stabilization energy (E(2)) quantifies the strength of these interactions. Studies on various benzothiazole derivatives show that stabilization energies for significant interactions can range from approximately 15 to over 50 kcal/mol, indicating substantial electronic delocalization. scirp.orgscirp.org This ICT is fundamental to understanding the electronic properties and reactivity of this compound.

Table 1: Representative Second-Order Perturbation Theory Analysis of Fock Matrix for Benzothiazole Derivatives This table presents typical donor-acceptor interactions and their corresponding stabilization energies (E(2)) found in benzothiazole systems, illustrating the principles of NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (2) S14 | π* (C7-N13) | 26.11 | n → π |

| π (C5-C6) | π (C1-C2) | 20.38 | π → π |

| LP (1) N13 | σ (C7-S14) | 15.53 | n → σ* |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity. scirp.orgnih.gov The MEP surface illustrates the electrostatic potential experienced by a positive point charge at various locations around the molecule. This map is color-coded to identify regions of varying electron density. researchgate.net

Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with nucleophilic character. scirp.orgresearchgate.net

Blue Regions: These colors denote areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. scirp.orgresearchgate.net

Green Regions: These areas represent neutral or near-zero potential.

For benzothiazole derivatives, MEP analysis consistently identifies the nitrogen atom of the thiazole ring as the most significant region of negative electrostatic potential (a red or deep red zone). scirp.orgscirp.org This high electron density makes the nitrogen atom the primary site for electrophilic attack and hydrogen bonding interactions. scirp.org Conversely, positive potential (blue zones) is often located around the hydrogen atoms of the benzene ring and, in some cases, the carbon atom of the C=N bond, indicating these as potential sites for nucleophilic attack. scirp.orgscirp.org

Mulliken Atomic Charge Distribution Analysis

Mulliken population analysis is a method for calculating the partial atomic charges on the individual atoms within a molecule. uni-muenchen.de This analysis partitions the total electron population among the constituent atoms, providing a quantitative measure of the electronic distribution. niscpr.res.inresearchgate.net Although the absolute values of Mulliken charges can be sensitive to the choice of basis set, they offer valuable qualitative insights into the electronic structure, dipole moment, and polarizability of a molecule. niscpr.res.innih.gov

The analysis helps to identify which atoms have a tendency to donate or accept electrons. irjweb.com In heterocyclic systems like this compound, the distribution of atomic charges is inherently non-uniform due to the presence of heteroatoms with different electronegativities.

Typically, in benzothiazole derivatives:

The nitrogen atom carries a significant negative charge, consistent with its high electronegativity and its role as a nucleophilic center identified by MEP analysis. niscpr.res.in

The sulfur atom often exhibits a positive charge, indicating it donates electron density to the ring system. irjweb.com

Carbon atoms bonded to heteroatoms show varied charges depending on their local environment.

Hydrogen atoms generally carry small positive charges. niscpr.res.in

Understanding the atomic charge distribution is essential for predicting the molecule's reactivity and intermolecular interactions. irjweb.com For example, atoms with larger negative charges are more likely to act as electron donors. irjweb.com

Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in a Benzothiazole Derivative This table provides a hypothetical but representative distribution of Mulliken charges for the core atoms of a substituted benzothiazole, calculated at the B3LYP/6-311G(d,p) level.

| Atom | Charge (a.u.) |

| C1 | -0.107 |

| C2 | -0.004 |

| N5 | -0.428 |

| S12 | 0.239 |

| C13 | -0.344 |

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are computational tools that provide a detailed, visual representation of electron pairing and localization in a molecule. researchgate.net Unlike methods that focus on orbital shapes, ELF and LOL analyze the electron density and its derivatives to map regions where electrons are likely to be found, either as lone pairs, covalent bonds, or core electrons.

Electron Localization Function (ELF): ELF analysis measures the probability of finding an electron near a reference electron with the same spin. High ELF values (approaching 1.0) indicate regions of high electron localization, such as covalent bonds and lone pairs. Low values signify areas of electron delocalization. researchgate.net

Localized Orbital Locator (LOL): LOL provides complementary information to ELF, highlighting areas where the electron density is locally high relative to a uniform electron gas. It is particularly effective at distinguishing between bonding and non-bonding regions. researchgate.net

These analyses allow for a clear visualization of the chemical bond structure. For an aromatic system like this compound, ELF and LOL maps would clearly delineate the covalent bonds within the fused ring system, the C-S and C-N bonds of the thiazole ring, and the lone pair electrons on the nitrogen and sulfur atoms. These studies offer a powerful visual confirmation of the Lewis structure and provide quantitative insight into the degree of electron delocalization across the π-system. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a rigorous method for defining atoms and chemical bonds based on the topology of the observable electron density (ρ). wikipedia.orgamercrystalassn.org This theory partitions a molecule into discrete atomic regions, known as atomic basins, each containing exactly one nucleus. wikipedia.org The boundaries of these basins are defined by zero-flux surfaces in the gradient vector field of the electron density, meaning no gradient paths cross these surfaces. amercrystalassn.org

QTAIM allows for the calculation of atomic properties (like atomic charge and energy) by integrating them over these atomic basins, providing a quantum mechanically sound way to understand the properties of an atom within a molecule. wiley-vch.de

A key feature of QTAIM is the analysis of bond critical points (BCPs)—points where the electron density is a minimum along the bond path between two nuclei but a maximum in the perpendicular directions. The properties of the electron density at these BCPs provide quantitative information about the nature of the chemical bond (e.g., covalent vs. ionic or hydrogen bonds). wikipedia.org For this compound, QTAIM analysis would characterize the covalent bonds within the aromatic rings and the thiazole moiety, providing a fundamental, physics-based description of its molecular structure. amercrystalassn.org

Excited State Properties and Photophysical Behavior

Derivatives of 2-phenylbenzothiazole (B1203474) are well-known for their interesting photophysical properties, often exhibiting strong fluorescence. mdpi.com The electronic behavior of these molecules is governed by the conjugated π-system extending across the benzothiazole and phenyl rings. The introduction of substituents, such as the methyl group in this compound, can tune these properties by altering the electron density and the energies of the molecular orbitals. nih.gov

Many benzothiazole derivatives containing a hydroxyl or amino group on the adjacent phenyl ring are known to undergo a process called Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.com While the subject molecule lacks the specific proton-donating group for ESIPT, its photophysical behavior is still characterized by electronic transitions within its extensive conjugated system. Upon absorption of UV light, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). It can then relax back to the ground state via radiative (fluorescence) or non-radiative pathways. The efficiency and wavelength of this fluorescence are key characteristics of its photophysical behavior.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method used to investigate the excited-state properties of molecules. nih.gov It is widely applied to calculate the vertical excitation energies, which correspond to the absorption maxima (λ_max) in UV-Vis spectra, and the oscillator strengths (f), which relate to the intensity of the absorption bands. nih.govresearchgate.net

By analyzing the molecular orbitals involved in the calculated electronic transitions, TD-DFT provides a detailed picture of the nature of the excitation. For molecules like this compound, the lowest energy electronic transitions are typically of a π → π* character, involving the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov Both the HOMO and LUMO are generally distributed across the conjugated π-system of the entire molecule. nih.gov

TD-DFT calculations can predict how structural modifications affect the absorption and emission spectra, making it an invaluable tool for designing molecules with specific optical properties. nih.govnih.gov The method can also be used to simulate emission spectra by optimizing the geometry of the first excited state and calculating the energy of the transition back to the ground state. nih.gov

Table 3: Representative TD-DFT Calculated Electronic Absorption Properties for a Benzothiazole Derivative in Gas Phase This table shows typical data obtained from a TD-DFT calculation (e.g., at the B3LYP/6-31+G* level), detailing the main electronic transitions.*

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 350 | 0.65 | HOMO → LUMO (98%) |

| S₀ → S₂ | 310 | 0.12 | HOMO-1 → LUMO (85%) |

| S₀ → S₃ | 295 | 0.08 | HOMO → LUMO+1 (90%) |

Non-Linear Optical (NLO) Properties Prediction

The investigation of non-linear optical (NLO) properties in organic molecules is a burgeoning field of research, driven by their potential applications in modern technologies like optical data storage and image processing. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the NLO response of molecules, saving significant time and resources compared to experimental synthesis and characterization.

For benzothiazole derivatives, DFT calculations are commonly employed to determine key parameters that govern NLO activity. These include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is a critical measure of a molecule's NLO response. Molecules with large β values are considered promising candidates for NLO materials.

The NLO properties of 2-aryl-1,3-benzothiazoles are significantly influenced by the electronic nature of the substituent on the phenyl ring. The presence of electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) within the molecule, which is a key factor for a high NLO response. A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with easier polarization and a larger hyperpolarizability. researchgate.net

A typical computational approach involves optimizing the molecule's geometry using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)). Following optimization, the same level of theory is used to calculate the dipole moment, polarizability, and hyperpolarizability. researchgate.net The results are often compared to a standard NLO material, such as urea, to gauge their potential. nist.gov

Table 1: Representative Predicted NLO Properties of a Substituted Benzothiazole Derivative (Note: This table presents hypothetical data based on typical values for similar compounds to illustrate the format, as specific data for this compound was not found in the searched literature.)

| Parameter | Symbol | Calculated Value (a.u.) | Calculated Value (esu) |

| Dipole Moment | μ | 2.50 | 6.35 x 10⁻¹⁸ |

| Mean Polarizability | ⟨α⟩ | 220 | 32.60 x 10⁻²⁴ |

| First Hyperpolarizability | β_total | 1500 | 12.96 x 10⁻³⁰ |

Conversion factors: 1 a.u. of dipole moment = 2.5417 D; 1 a.u. of polarizability = 0.1482 x 10⁻²⁴ esu; 1 a.u. of hyperpolarizability = 8.6393 x 10⁻³³ esu.

Solvent Effects on Molecular Properties (e.g., IEFPCM model)

The molecular properties of a compound can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational models are essential for understanding these solute-solvent interactions. The Polarizable Continuum Model (PCM), and specifically its Integral Equation Formalism variant (IEFPCM), is a widely used and effective method for simulating the effects of a solvent. mdpi.com

In the IEFPCM model, the solute is placed in a cavity within a continuous, polarizable dielectric medium that represents the solvent. This approach allows for the calculation of molecular properties, such as absorption and emission spectra, in different solvents. nih.gov Time-Dependent Density Functional Theory (TD-DFT) combined with the IEFPCM model is a powerful tool for predicting the solvatochromic behavior of molecules—the change in color (i.e., a shift in absorption or emission spectra) with a change in solvent polarity. nih.gov

For benzothiazole derivatives, studies have shown that their electronic absorption and fluorescence spectra are sensitive to solvent polarity. nih.gov An increase in solvent polarity often leads to a red shift (bathochromic shift) in the emission spectra, which is indicative of a more polar excited state compared to the ground state. nih.gov This suggests that intramolecular charge transfer (ICT) is more pronounced in the excited state. nih.gov

To computationally investigate the solvent effects on this compound, one would first optimize the molecule's geometry in the gas phase. Then, using the IEFPCM model, properties like the UV-Vis absorption spectra would be calculated in a series of solvents with varying dielectric constants (e.g., hexane, chloroform, ethanol (B145695), water). researchgate.net By comparing the calculated absorption maxima (λ_max) in these solvents, one can predict the solvatochromic shifts.

Table 2: Predicted Effect of Solvent on the Maximum Absorption Wavelength (λ_max) of this compound (Note: This table is illustrative, showing the expected trend for a benzothiazole derivative based on general findings, as specific computational results for the target compound were not available.)

| Solvent | Dielectric Constant (ε) | Predicted λ_max (nm) | Solvatochromic Shift (nm) |

| Gas Phase | 1.0 | 320 | - |

| Hexane | 1.88 | 322 | +2 |

| Chloroform | 4.81 | 325 | +5 |

| Ethanol | 24.55 | 328 | +8 |

| Water | 78.39 | 330 | +10 |

These calculations can provide valuable insights into how the molecule will behave in different chemical environments, which is crucial for applications such as fluorescent probes and sensors. chemijournal.comresearchgate.net

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are highly effective for predicting these vibrational frequencies and aiding in the interpretation of experimental spectra. nih.gov

The process involves optimizing the molecular geometry and then performing a frequency calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)). The output provides a list of harmonic vibrational frequencies. nih.gov However, these calculated frequencies are often systematically higher than the experimental values, necessitating the use of a scaling factor for better agreement. doi.org

A crucial part of the analysis is the assignment of each calculated frequency to specific molecular motions, such as stretching, bending, or torsion of bonds. This is achieved through Potential Energy Distribution (PED) analysis, often performed using software like VEDA (Vibrational Energy Distribution Analysis). researchgate.netmdpi.com PED expresses the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration, allowing for a detailed and unambiguous assignment of the spectral bands. nih.govnih.gov

For a molecule like this compound, a vibrational analysis would predict the characteristic frequencies for the benzothiazole ring system, the phenyl ring, and the methyl group. This includes C-H stretching, C=N stretching, C-S stretching, and various ring deformation modes. chemijournal.com

Table 3: Representative Predicted Vibrational Frequencies and PED Assignments for 2-Aryl-Benzothiazole (Note: This table provides a sample of expected vibrational modes and assignments for a molecule structurally similar to this compound, as specific data for the target compound was not found in the searched literature.)

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment and Potential Energy Distribution (PED) % |

| 3105 | 3080 | ν(C-H) aromatic (98%) |

| 3050 | 3025 | ν_as(CH₃) (95%) |

| 2955 | 2930 | ν_s(CH₃) (96%) |

| 1610 | 1595 | ν(C=N) + ν(C=C) aromatic (45%, 35%) |

| 1505 | 1490 | ν(C=C) phenyl ring (70%) |

| 1450 | 1435 | δ_as(CH₃) (80%) |

| 1250 | 1238 | β(C-H) in-plane bend (65%) |

| 850 | 842 | Ring breathing mode (50%) |

| 755 | 748 | γ(C-H) out-of-plane bend (85%) |

| 620 | 614 | ν(C-S) (60%) |

ν: stretching; δ: in-plane bending; γ: out-of-plane bending; as: asymmetric; s: symmetric.

This detailed vibrational analysis not only helps in confirming the molecular structure but also provides insights into the intramolecular forces and bonding characteristics of the compound. nih.gov

Reactivity and Reaction Mechanisms of 2 3 Methylphenyl 1,3 Benzothiazole

Identification of Reactive Sites and Chemical Reactivity Indices

Computational methods, particularly Density Functional Theory (DFT), are employed to understand the electronic structure and predict the reactivity of molecules like 2-(3-Methylphenyl)-1,3-benzothiazole. scirp.org By analyzing parameters such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP) maps, and global reactivity descriptors, the most probable sites for electrophilic and nucleophilic attack can be identified. scirp.orgscirp.org

The MEP map highlights the electron distribution, with red areas indicating negative potential (nucleophilic sites) and blue areas indicating positive potential (electrophilic sites). For the benzothiazole (B30560) moiety, the nitrogen atom is typically a site of high electron density, making it a center for protonation or coordination. Conversely, the C2 carbon, situated between the nitrogen and sulfur atoms, is relatively electron-poor and thus a primary site for nucleophilic attack. wikipedia.org

The 3-methylphenyl ring's reactivity is influenced by the methyl group, an activating substituent that directs incoming electrophiles to the ortho and para positions. The benzothiazole substituent, being generally electron-withdrawing, tends to deactivate this ring slightly.

Table 1: Predicted Reactive Sites of this compound

| Site | Ring | Predicted Reactivity | Rationale |

|---|---|---|---|

| N3 Atom | Thiazole (B1198619) | Nucleophilic / Basic | High electron density due to nitrogen lone pair. |

| C2 Atom | Thiazole | Electrophilic | Electron-deficient carbon between two heteroatoms, susceptible to nucleophilic attack. |

| Benzene (B151609) Ring (of Benzothiazole) | Benzothiazole | Deactivated | Fused electron-withdrawing thiazole ring reduces electron density. |

Table 2: Typical Global Reactivity Indices for 2-Arylbenzothiazole Derivatives (Illustrative)

| Parameter | Symbol | Formula | Typical Value Range (eV) | Implication |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -5.8 to -6.5 | Represents electron-donating ability. |

| LUMO Energy | ELUMO | - | -1.9 to -2.5 | Represents electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.5 to 4.5 | A smaller gap indicates higher reactivity. mdpi.com |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 1.7 to 2.3 | Measures resistance to change in electron distribution. scirp.org |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.9 to -4.5 | Represents the "escaping tendency" of electrons. scirp.org |

Mechanistic Pathways of Functionalization Reactions

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. msu.edu The reaction typically proceeds through a two-step mechanism involving the formation of a cationic intermediate known as an arenium ion or sigma complex. libretexts.org

For this compound, two aromatic rings are available for substitution.

Benzothiazole Ring System : The benzene ring fused within the benzothiazole core is generally deactivated towards EAS due to the electron-withdrawing effect of the thiazole moiety. Therefore, forcing conditions would be required for substitution to occur on this ring.

3-Methylphenyl Ring : This ring is activated by the electron-donating methyl group. The methyl group is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. libretexts.org Therefore, reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would preferentially occur at the C2', C4', and C6' positions of the 3-methylphenyl ring. uomustansiriyah.edu.iq

The general mechanism involves the attack of the π-electrons of the aromatic ring on the electrophile (E+), forming the resonance-stabilized arenium ion. A base then removes a proton from the carbon bearing the electrophile, restoring the ring's aromaticity. msu.edu

The C2 carbon of the 1,3-benzothiazole ring is an electrophilic center and is susceptible to nucleophilic attack. This reactivity is a key feature of the benzothiazole heterocycle. wikipedia.org The reaction can lead to ring-opening or the formation of more complex fused heterocyclic systems. For instance, in related systems, direct nucleophilic attack and subsequent cyclization reactions are used to synthesize benzo scirp.orgscirp.orgimidazo[2,1-b]thiazoles. acs.org The mechanism involves the attack of a nucleophile on the C2 carbon, which can lead to the formation of a tetrahedral intermediate. Subsequent reaction steps depend on the nature of the nucleophile and the reaction conditions.

Benzothiazole derivatives can participate in radical reactions, often initiated by photochemical means or through the use of radical initiators. nih.gov The synthesis of 2-substituted benzothiazoles can be achieved via visible-light-driven photoredox catalysis, which involves radical cyclization of thioanilides. acs.orgmdpi.com In these mechanisms, a radical is typically generated on a precursor molecule, which then undergoes an intramolecular cyclization to form the benzothiazole ring. chemrxiv.org While these are synthetic routes, they demonstrate the stability of the benzothiazole core in the presence of radical intermediates. Additionally, direct photoexcitation of certain C2-substituted benzothiazolines can lead to the homolytic cleavage of the C2-substituent bond, generating radical species. nih.gov

Intramolecular Rearrangements and Cyclization Mechanisms

Derivatives of this compound, if appropriately functionalized, could undergo intramolecular rearrangements and cyclizations. For example, the reaction of 2-aminobenzothiazole (B30445) with α-iodoketones proceeds via N-alkylation of the endocyclic nitrogen followed by an intramolecular dehydrative cyclization to form fused ring systems. researchgate.net

In the synthesis of complex polycyclic systems derived from benzothiazoles, rearrangements have been observed. A Favorskii-like rearrangement has been proposed in the formation of a fused benzo scirp.orgnih.govoxazin-3(4H)-one structure from a benzothiazole precursor. nih.gov Another example is the Truce–Smiles-type rearrangement, involving S- to N-aryl migration, which can occur during the synthesis of tetracyclic benzothiazolo[3,2-a]quinazoline derivatives. researchgate.net These mechanisms typically involve the formation of an intermediate that facilitates the migration of a group or the closure of a new ring.

Photochemical Reaction Mechanisms and Photocatalysis

2-Arylbenzothiazoles, including this compound, are known for their photochemical properties. These compounds can absorb UV or visible light, promoting an electron to a higher energy excited state. nih.gov This excited state can then undergo several processes, including fluorescence or initiating chemical reactions.

Direct photoexcitation of C(2)-substituted benzothiazolines has been shown to generate acyl radicals through bond cleavage. nih.gov This strategy highlights a pathway where light energy is used to initiate radical functionalization reactions.

Furthermore, the benzothiazole core is integral to many photocatalysts. The synthesis of benzothiazoles can itself be achieved through visible-light photoredox catalysis, where a photosensitizer absorbs light and initiates a single electron transfer (SET) process to facilitate a radical cyclization cascade. acs.orgchemrxiv.org Graphitic carbon nitride (g-C3N4) has been used as an effective heterogeneous photocatalyst for the synthesis of 2-arylbenzothiazoles under visible light, achieving high yields in short reaction times. researchgate.net In these photocatalytic cycles, the excited photocatalyst typically generates radical ions from the substrates, which then react to form the final product. chemrxiv.org

Tautomerism and Isomerization Processes

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a potential aspect of the reactivity of 2-substituted benzothiazoles, although the aromatic benzothiazole ring is generally stable. The most relevant form of tautomerism for the core structure would be imine-enamine tautomerism. thieme.dersc.orgresearchgate.net

In principle, this compound could exist in equilibrium with its enamine tautomer. This process would involve the migration of a proton from the benzene part of the benzothiazole core to the nitrogen atom, disrupting the aromaticity of the fused benzene ring.

Potential Tautomeric Forms of the Benzothiazole Core:

| Tautomeric Form | Structural Representation | Key Features |

| Imine (Aromatic) |  | The highly stable, aromatic form of the benzothiazole ring. |

| Enamine (Non-Aromatic) |  | A non-aromatic tautomer resulting from proton transfer to the nitrogen atom. |

This table illustrates the theoretical imine-enamine tautomerism in a generalized 2-aryl-1,3-benzothiazole.

Computational studies on related benzothiazole derivatives, such as 2-aminobenzothiazole, have explored the thermodynamics and kinetics of such proton transfer processes. researchgate.net These studies indicate that the aromatic imine form is significantly more stable, and the equilibrium lies heavily in its favor under normal conditions. The energy barrier for tautomerization is generally high due to the loss of aromaticity.

Isomerization in this compound could also involve rotational isomers (conformers) arising from the rotation around the single bond connecting the benzothiazole ring and the 3-methylphenyl group. The energy barrier for this rotation is typically low, allowing for rapid interconversion between different conformations at room temperature. mdpi.com

Influence of the 3-Methylphenyl Moiety on Reaction Outcomes

The 3-methylphenyl substituent at the 2-position of the benzothiazole ring exerts both electronic and steric effects that modulate the reactivity of the molecule.

Electronic Effects:

The methyl group at the meta position of the phenyl ring is a weak electron-donating group (EDG) primarily through an inductive effect (+I). This electronic influence can affect the rates and outcomes of chemical reactions.

In electrophilic aromatic substitution reactions on the 3-methylphenyl ring, the methyl group is an ortho-, para-director. However, its electronic effect on the benzothiazole core is more nuanced. The electron-donating nature of the methyl group slightly increases the electron density of the phenyl ring, which in turn can have a minor activating or deactivating effect on the benzothiazole system depending on the nature of the reaction.

The Hammett equation provides a quantitative way to assess the electronic influence of substituents on the reactivity of aromatic compounds. researchgate.netmsudenver.eduwikipedia.org The Hammett constant (σ) for a meta-methyl group is -0.07, indicating its weak electron-donating character. libretexts.org In reactions where a positive charge develops in the transition state at or near the benzothiazole ring, the electron-donating methyl group can have a rate-enhancing effect (a negative ρ value in the Hammett plot). Conversely, in reactions where a negative charge is built up, the methyl group may slightly decrease the reaction rate (a positive ρ value). msudenver.edulibretexts.org

Steric Effects:

The meta position of the methyl group on the phenyl ring results in minimal steric hindrance compared to an ortho substituent. This lack of significant steric bulk means that the 3-methylphenyl group does not typically impede the approach of reagents to the reactive centers of the benzothiazole core, namely the nitrogen and sulfur atoms or the C2 carbon.

Impact on Reaction Outcomes:

The subtle electronic and minimal steric effects of the 3-methylphenyl group can influence various reactions. For instance, in the synthesis of 2-arylbenzothiazoles via condensation of substituted aldehydes with 2-aminothiophenol (B119425), the presence of electron-donating groups on the aldehyde can sometimes lead to slightly lower yields compared to electron-withdrawing groups, depending on the specific reaction conditions and catalyst used. mdpi.commdpi.com

A computational study on substituted hydroxy-2-arylbenzothiazole derivatives as antioxidants found that the introduction of electron-withdrawing groups on the phenyl ring improved the antioxidant activity. researchgate.net This suggests that the electron-donating methyl group in this compound might confer moderate antioxidant potential.

The table below summarizes the expected influence of the 3-methylphenyl moiety on different types of reactions based on general principles of organic chemistry and studies on related benzothiazole derivatives.

Predicted Influence of the 3-Methylphenyl Group on Reactivity:

| Reaction Type | Expected Influence of 3-Methyl Group | Rationale |

| Electrophilic Attack on Benzothiazole Ring | Minor Deactivation | The benzothiazole ring is electron-deficient; the weak +I effect of the methyl group is transmitted through the phenyl ring but has a minimal overall impact. |

| Nucleophilic Attack at C2 | Minor Deactivation | The electron-donating nature of the methyl group slightly increases electron density at C2, making it less electrophilic. |

| N-Alkylation | Minor Rate Enhancement | The +I effect can slightly increase the nucleophilicity of the nitrogen atom. |

| Oxidation of Sulfur | Minimal Effect | The electronic effect of the distant methyl group on the sulfur atom is negligible. |

This table is a predictive summary based on established principles of electronic and steric effects in aromatic systems.

Advanced Research Applications of 2 3 Methylphenyl 1,3 Benzothiazole and Its Derivatives

Coordination Chemistry and Ligand Design

Formation of Transition Metal Complexes

The 1,3-benzothiazole scaffold, central to 2-(3-Methylphenyl)-1,3-benzothiazole, is a highly effective framework for the formation of coordination complexes with a wide array of transition metals. The inherent electron-donating nitrogen and sulfur atoms within the heterocyclic ring system allow for robust chelation. Research into benzothiazole (B30560) derivatives has demonstrated their ability to form stable complexes with numerous metal ions, including but not limited to iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), ruthenium (Ru), rhodium (Rh), palladium (Pd), platinum (Pt), gold (Au), and zinc (Zn). biointerfaceresearch.comrdd.edu.iqpnrjournal.comresearchgate.netsrce.hr

The synthesis of these complexes is typically achieved by reacting the benzothiazole ligand with a suitable metal salt in an appropriate solvent. For instance, metal complexes of 2-(arylhydrazone)-benzothiazole have been synthesized with Fe(III), Co(II), and Mn(II). researchgate.net Similarly, benzothiazole Schiff base derivatives readily form complexes with Co(II), Ni(II), and Cu(II), often resulting in paramagnetic complexes with defined octahedral geometries. pnrjournal.com The versatility of the benzothiazole core allows for the preparation of a diverse library of metallo-organic compounds, each with unique physicochemical properties dictated by the central metal ion and the specific substitutions on the benzothiazole ligand.

Ligand Properties and Coordination Modes

This compound and its derivatives primarily function as ligands through the nitrogen atom of the thiazole (B1198619) ring. mdpi.com Depending on the functional groups present on the phenyl ring or elsewhere on the benzothiazole structure, these ligands can exhibit monodentate, bidentate, or even polydentate coordination behavior. A common bidentate coordination mode involves chelation through the thiazole nitrogen (N3) and a donor atom from a substituent, such as the nitrogen of an amino group on an attached phenyl ring. mdpi.com

This chelation results in the formation of a stable five- or six-membered ring with the metal center, enhancing the thermodynamic stability of the complex. Studies on various benzothiazole-metal complexes have confirmed distinct coordination geometries, with octahedral geometry being particularly common for complexes involving Co(II/III), Ni(II), and Ru(III). biointerfaceresearch.compnrjournal.com The specific coordination number and geometry are influenced by the metal's oxidation state, its electronic configuration, and the steric and electronic properties of the benzothiazole ligand.

Table 1: Examples of Transition Metal Complexes with Benzothiazole Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Metal Ion | Benzothiazole Ligand Type | Observed Geometry | Reference(s) |

|---|---|---|---|

| Co(III), Ru(III) | Benzothiazole-based imine base | Octahedral | biointerfaceresearch.com |

| Fe(III), Rh(III), Pd(II), Pt(IV), Au(III) | 2-Thioacetic acid benzothiazole | Monomer Structures Proposed | rdd.edu.iq |

| Co(II), Ni(II), Cu(II) | Benzothiazole Schiff base | Octahedral | pnrjournal.com |

| Fe(III), Co(II), Mn(II) | 2-(Arylhydrazone)-benzothiazole | Not Specified | researchgate.net |

| Zn(II), Cu(II) | Benzothiazole Schiff base | Pentacoordinated | srce.hr |

Chemical Sensing Technologies

The intrinsic fluorescence of the benzothiazole nucleus makes it a valuable component in the development of advanced chemical sensing technologies. mdpi.com Derivatives of this compound can be engineered to act as highly selective and sensitive fluorescent probes for the detection of various analytes, particularly metal ions. mdpi.comresearchgate.net The sensing mechanism often relies on the modulation of the fluorophore's electronic properties upon interaction with the target analyte, leading to a measurable change in the fluorescence signal, such as quenching ("turn-off") or enhancement/shifting ("turn-on" or ratiometric). nih.govresearchgate.net

These molecular sensors offer significant advantages, including the potential for real-time monitoring, high sensitivity, and the ability to perform analyses in complex biological or environmental samples. researchgate.netnih.gov The versatility of the benzothiazole scaffold allows for fine-tuning of the sensor's properties, such as selectivity, sensitivity, and solubility, through targeted chemical modifications.

Design of Small Molecule Sensors

The rational design of small molecule sensors based on the this compound framework involves the strategic incorporation of two key components: a recognition unit (receptor) and a signaling unit (fluorophore). The benzothiazole moiety itself can serve as part of the signaling unit.

Key design strategies include:

Incorporating Specific Binding Sites: A probe can be designed with multiple reaction sites to detect different ions. For example, a benzothiazole derivative featuring a thioacetal group and exposed oxygen/nitrogen atoms was developed to selectively detect Hg²⁺ and Cu²⁺, respectively, through distinct ratiometric and quenching responses. nih.gov

Fluorescence Quenching: Coordination with certain metal ions, such as Fe³⁺, can lead to fluorescence quenching due to processes like electron or energy transfer. Sensors have been developed where the benzothiazole-Fe³⁺ complex formation results in a "turn-off" signal, allowing for sensitive detection. researchgate.net

Ratiometric Sensing: By appending other conjugated systems, such as thiophene, to the benzothiazole core, ratiometric sensors can be created. nih.gov In this design, the binding of a metal ion (e.g., Cu²⁺ or Cd²⁺) alters the electronic structure, causing a shift in the emission wavelength and allowing for more precise quantification by measuring the ratio of fluorescence intensities at two different wavelengths. nih.gov

Table 2: Design Principles of Benzothiazole-Based Small Molecule Sensors This table is interactive and can be sorted by clicking on the column headers.

| Sensor Design Principle | Target Analyte(s) | Detection Mechanism | Key Feature | Reference(s) |

|---|---|---|---|---|

| Multiple Reaction Sites | Hg²⁺, Cu²⁺ | Ratiometric & Quenching | Thioacetal group for Hg²⁺; O/N atoms for Cu²⁺ | nih.gov |

| Complexation-Induced Quenching | Fe³⁺ | Fluorescence "Turn-Off" | Benzothiazole acts as an effective chelator for iron. | researchgate.net |

| Conjugated Fluorophore System | Cu²⁺, Cd²⁺ | Ratiometric Shift | Thiophene-appended benzothiazole allows for emission wavelength shift upon binding. | nih.gov |

Sustainable Chemistry and Green Synthesis Initiatives

In line with the principles of green chemistry, significant research has been directed towards developing environmentally benign methods for the synthesis of this compound and related compounds. nih.govbohrium.comnih.gov The most common synthetic route involves the condensation reaction between 2-aminothiophenol (B119425) and an appropriate aldehyde or ketone, in this case, 3-methylbenzaldehyde (B113406). mdpi.comnih.gov

Traditional methods often required harsh conditions or toxic reagents, but modern initiatives focus on sustainable alternatives:

Green Catalysts: Mild and efficient catalysts such as a mixture of H₂O₂/HCl or NH₄Cl have been used to promote the condensation reaction under ambient conditions. mdpi.comresearchgate.net Advanced protocols utilize recyclable catalysts, including nanorod-shaped ionogels, which allow for high product yields under solvent-free conditions. mdpi.com

Alternative Energy Sources: Microwave irradiation has been successfully employed to accelerate the synthesis of benzothiazoles, drastically reducing reaction times from hours to minutes and lowering energy consumption. mdpi.combepls.com

Benign Solvents and Solvent-Free Conditions: A key focus of green synthesis is the replacement of volatile organic solvents. Many modern protocols for benzothiazole synthesis utilize environmentally friendly solvents like water or polyethylene (B3416737) glycol (PEG-400), or are performed under solvent-free conditions, which minimizes waste generation. mdpi.combepls.comresearchgate.net

Table 3: Comparison of Green Synthesis Protocols for Benzothiazole Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Method | Catalyst | Solvent/Conditions | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Catalytic Condensation | H₂O₂/HCl | Ethanol (B145695), Room Temp | Mild conditions, simple procedure | mdpi.com |

| Microwave-Assisted Synthesis | PIFA | Microwave irradiation | Short reaction time, high yield | mdpi.com |

| Nanocatalysis | Nanorod-shaped ionogel | Solvent-free, 80 °C | Recyclable catalyst, non-toxic | mdpi.com |

| Solvent-Free Condensation | None | Room Temperature | No solvent, simple work-up, short reaction time | researchgate.net |

| Green Solvent Synthesis | Sulfamic acid / NBS | Water / PEG-400 | Avoids toxic solvents, excellent yields | bepls.com |

Biological Probe Development and Mechanism-Oriented Studies (excluding clinical applications)

Derivatives of this compound are actively investigated as biological probes for studying cellular processes and interactions with biomolecules. Their utility stems from their fluorescent properties and their ability to specifically interact with biological targets like nucleic acids and proteins. These mechanism-oriented studies are crucial for understanding the fundamental biochemical interactions that underpin their biological activity, separate from their direct development as therapeutics.

Interaction with Biomolecules (e.g., DNA interaction mechanisms)

The interaction of benzothiazole derivatives with biomolecules, particularly DNA, is a subject of intensive research. The planar aromatic structure of the benzothiazole ring system facilitates various modes of interaction with the DNA double helix. The precise mechanism is highly dependent on the specific chemical structure of the derivative and its substituents.

Three primary modes of DNA interaction have been identified for different benzothiazole analogues:

DNA Intercalation: Some metal complexes of benzothiazole derivatives have been shown to bind to DNA by inserting their planar ring system between the base pairs of the DNA helix. biointerfaceresearch.com This mode of binding can be investigated using techniques such as UV-visible spectroscopy, fluorescence quenching, and viscosity measurements. biointerfaceresearch.com

Groove Binding: Certain derivatives preferentially bind to the minor groove of the DNA helix, often in A-T rich regions. researchgate.netnih.gov This interaction is typically non-covalent and driven by van der Waals forces, hydrogen bonding, and electrostatic interactions. Mechanistic studies have shown that some potent benzothiazole-based topoisomerase IIα inhibitors act as DNA minor groove-binding agents rather than intercalators. researchgate.netbilkent.edu.tr

Covalent Adduct Formation and DNA Damage: Highly potent derivatives, such as the anticancer agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, can undergo metabolic activation within cells to form reactive electrophilic species. researchgate.net These species can then form covalent bonds with DNA, creating DNA adducts that lead to single-strand breaks and DNA-protein cross-links, ultimately disrupting DNA replication and repair processes. researchgate.net

Beyond DNA, benzothiazole derivatives can also interact with proteins. Studies have detailed interactions with enzymes like lysozyme, revealing that binding can be stabilized by a combination of aromatic π-π stacking, hydrophobic interactions, and conventional hydrogen bonds. nih.gov

Table 4: Observed Modes of DNA Interaction for Benzothiazole Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Benzothiazole Derivative Type | Mode of Interaction | Consequence of Interaction | Method of Study | Reference(s) |

|---|---|---|---|---|

| Metal complexes (Co(III), Ru(III)) | Intercalation | Distortion of DNA helix | Fluorescence quenching, viscosity measurements | biointerfaceresearch.com |

| 3-amino-2-(bromobenzyl)-benzothiazolium salt | Minor Groove Binding | Inhibition of enzyme (Topoisomerase IIα) | DNase I digestion assay, relaxation assay | researchgate.netbilkent.edu.tr |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | Covalent Adduct Formation | Single-strand breaks, DNA-protein cross-links | Alkaline Elution | researchgate.net |

Enzyme Inhibition Mechanisms

The benzothiazole scaffold is a key pharmacophore in the design of various enzyme inhibitors. Research into its derivatives has revealed specific mechanisms of action against several important enzymes. These studies, while not focused on therapeutic outcomes, provide fundamental insights into the molecular interactions between these compounds and their enzymatic targets.

Derivatives of 2-phenyl-1,3-benzothiazole have been investigated as inhibitors of human glutathione (B108866) S-transferase P1-1 (hGSTP1-1), an enzyme often overexpressed in tumor cells. The inhibitory mechanism involves the compound binding to the H-site of the enzyme, which acts as a substrate. For potent inhibition, substitutions on the phenyl ring are critical. Specifically, a hydrophobic group at the para-position of a benzamide (B126) moiety attached to the benzothiazole ring appears necessary for interaction with the active site residue Tyr108. esisresearch.org

In the context of neurodegenerative disease research, certain benzothiazole derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). anadolu.edu.trnih.gov The mechanism for AChE inhibition involves interaction with the catalytic active site (CAS) of the enzyme. anadolu.edu.trnih.gov For MAO-B, a promising finding is the interaction of the benzothiazole derivative with the flavin adenine (B156593) dinucleotide (FAD) cofactor within the enzyme's active site. anadolu.edu.trnih.gov

Furthermore, other derivatives have been shown to inhibit succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in cellular respiration. Molecular simulations suggest that the primary mechanism driving the inhibition is the formation of hydrophobic interactions between the benzothiazole-based ligand and the enzyme. nih.gov Studies have also demonstrated the inhibitory potential of various benzothiazole compounds against other enzymes such as α-amylase and tyrosinase. researchgate.net

The table below summarizes the inhibitory activities of selected benzothiazole derivatives against various enzymes, showcasing the potency that can be achieved through structural modifications.

Table 1: Enzyme Inhibitory Activity of Selected Benzothiazole Derivatives

| Derivative | Target Enzyme | IC₅₀ Value |

|---|---|---|

| Compound 4f (a piperidinyl-ethanone substituted benzothiazole) | Acetylcholinesterase (AChE) | 23.4 ± 1.1 nM |

| Compound 4f (a piperidinyl-ethanone substituted benzothiazole) | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 nM |

| Compound #2 (2-(4'-Bromobenzamido)benzothiazole) | Human GSTP1-1 (hGSTP1-1) | Showed potency similar to reference drug |

| Compound #5 (2-(4'-Bromobenzamido)-4-methylbenzothiazole) | Human GSTP1-1 (hGSTP1-1) | Showed potency similar to reference drug |

| Compound 6l (a thiazole derivative) | Acetylcholinesterase (AChE) | 0.079 ± 0.16 µM |

IC₅₀ (Half maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antioxidant Activity Mechanisms

The antioxidant properties of this compound derivatives are primarily attributed to their ability to scavenge free radicals, thereby interrupting oxidative chain reactions. nih.gov The core mechanisms by which these compounds exert their antioxidant effects are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). nih.govmdpi.com These mechanisms involve the donation of a hydrogen atom or an electron from the antioxidant molecule to a reactive oxygen species (ROS), neutralizing the radical and preventing it from causing cellular damage. nih.govmdpi.com

The radical scavenging potential of these compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) methods. derpharmachemica.comresearchgate.net

DPPH Assay : This method utilizes the stable organic nitrogen radical DPPH, which has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of its color, which is measured spectrophotometrically. derpharmachemica.comijprajournal.com

ABTS Assay : This assay is based on the ability of antioxidant compounds to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant results in a decrease in absorbance, which is also monitored with a spectrophotometer. derpharmachemica.com

Research has shown that substitutions on the benzothiazole ring system significantly influence antioxidant activity. For instance, the presence of electron-donating groups, such as hydroxyl (-OH) substituents, can enhance radical scavenging activity. ijprajournal.com The position of these substituents is also crucial; for example, a 4-hydroxystilbene (B177177) moiety has been identified as a key structural feature for radical scavenging ability in some derivatives. nih.gov

The table below presents data on the antioxidant activity of several benzothiazole derivatives from different studies, illustrating their potential as radical scavengers.

Table 2: Radical Scavenging Activity of Selected Benzothiazole Derivatives

| Derivative | Assay | Concentration | % Inhibition / Activity |

|---|---|---|---|

| BTA-1 | DPPH | 60 µg/ml | Better than standard (ascorbic acid at 40 µg/ml) |

| BTA-8 | DPPH | 100 µg/ml | Comparable to standard (ascorbic acid at 80 µg/ml) |

| BTA-1 | ABTS | 100 µg/ml | 95.8% |

| BTA-4 | ABTS | 100 µg/ml | 95.6% |

| BTA-5 | ABTS | 100 µg/ml | 95.7% |

Data sourced from studies evaluating series of synthesized benzothiazole derivatives. derpharmachemica.com

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Pathways

The synthesis of 2-substituted benzothiazoles is a well-established field, but future research will focus on developing more efficient, sustainable, and versatile methodologies. mdpi.com The traditional condensation of 2-aminothiophenol (B119425) with corresponding aldehydes or carboxylic acids is being reimagined through the lens of green chemistry. nih.gov

Emerging strategies are moving away from harsh reaction conditions and volatile organic solvents. Key future directions include:

Microwave-Assisted Synthesis : This technique significantly reduces reaction times and can improve yields by efficiently heating target molecules. mdpi.com Microwave-induced, solvent-free methods, sometimes using catalysts like L-proline, represent a greener and more rapid pathway to 2-substituted benzothiazoles. mdpi.com